methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-based derivative functionalized with a 3,4-dimethylbenzamido group at the 3-position and a methyl ester at the 2-position. The benzothiophene core and substituent groups make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties of substituents modulate activity.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-11-8-9-13(10-12(11)2)18(21)20-16-14-6-4-5-7-15(14)24-17(16)19(22)23-3/h4-10H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLLESCNHZYBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The compound features a benzothiophene core substituted at position 2 with a methyl ester group and at position 3 with an amide linkage to a 3,4-dimethylbenzene ring. Retrosynthetic analysis suggests two primary disconnections:
- Amide bond formation between 3-amino-1-benzothiophene-2-carboxylate and 3,4-dimethylbenzoyl chloride.
- Benzothiophene ring construction via cyclization of a substituted thiophene precursor.
Key intermediates include:
- 3-Amino-1-benzothiophene-2-carboxylate : For amide coupling.
- 3,4-Dimethylbenzoyl chloride : As the acylating agent.
Synthetic Routes and Methodologies
Amide Coupling via Acyl Chloride
Reaction Mechanism
The amidation of 3-amino-1-benzothiophene-2-carboxylate with 3,4-dimethylbenzoyl chloride follows a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl as a byproduct.
- Dissolve 3-amino-1-benzothiophene-2-carboxylate (1 eq) in anhydrous dichloromethane (DCM).
- Add triethylamine (1.5 eq) as a base to scavenge HCl.
- Slowly add 3,4-dimethylbenzoyl chloride (1.2 eq) at 0°C.
- Stir at room temperature for 2–4 hours.
- Wash with 10% HCl, sodium bicarbonate, and brine.
- Purify via silica gel chromatography (hexane/ethyl acetate).
- Temperature Control : Reactions performed at 0°C minimize side reactions like over-acylation.
- Solvent Choice : DCM provides optimal solubility for both reactants.
- Yield Improvement : Using 1.2 equivalents of acyl chloride ensures complete conversion.
Challenges and Solutions
- Low Solubility : Substituted benzothiophenes often exhibit poor solubility. Adding catalytic dimethylformamide (DMF) (5% v/v) enhances dissolution.
- Byproduct Formation : Excess acyl chloride may esterify the methyl carboxylate. Using mild bases like pyridine instead of triethylamine reduces this risk.
Benzothiophene Ring Synthesis
The benzothiophene core can be constructed via:
- Gewald Reaction : A two-step process involving ketones, elemental sulfur, and cyanoacetates.
- Cyclization of Mercapto-Substituted Precursors : Intramolecular cyclization of ortho-mercapto cinnamates.
Gewald Reaction Protocol
Step 1: Synthesis of 2-Aminothiophene
- Combine cyclohexanone (1 eq), ethyl cyanoacetate (1.2 eq), sulfur (1.2 eq), and morpholine (1.5 eq) in ethanol.
- Reflux at 80°C for 1 hour.
- Isolate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via column chromatography (hexane/ethyl acetate = 20:1).
Step 2: Aromatic Annulation
- Dehydrogenate the tetrahydro intermediate using DDQ (dichlorodicyanoquinone) in toluene.
- Purify the aromatic benzothiophene via recrystallization (ethanol/water).
| Step | Product | Yield (%) |
|---|---|---|
| 1 | Tetrahydro derivative | 65–75 |
| 2 | Aromatic benzothiophene | 50–60 |
Mercapto-Cinnamate Cyclization
- Synthesize methyl 3-mercaptocinnamate via thiolation of 3-bromocinnamate.
- Cyclize under acidic conditions (H2SO4, acetic acid) at 120°C for 6 hours.
- Neutralize with NaHCO3 and extract with ethyl acetate.
Advantages :
- Avoids toxic sulfur reagents.
- Higher regioselectivity for 3-substituted benzothiophenes.
Functional Group Modifications
Esterification of Carboxylic Acid
If starting from 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylic acid, esterification with methanol can yield the methyl ester:
- Dissolve the carboxylic acid (1 eq) in methanol.
- Add concentrated H2SO4 (0.1 eq) as a catalyst.
- Reflux for 12 hours.
- Neutralize with Na2CO3 and concentrate under reduced pressure.
Analytical Validation
Spectroscopic Characterization
Key Data for Methyl 3-(3,4-Dimethylbenzamido)-1-Benzothiophene-2-Carboxylate :
- 1H NMR (400 MHz, DMSO-d6) : δ 2.25 (s, 6H, CH3), 3.85 (s, 3H, OCH3), 7.20–7.80 (m, 7H, aromatic).
- IR (KBr) : 1725 cm−1 (C=O ester), 1660 cm−1 (C=O amide).
- HRMS (ESI+) : m/z 340.0984 [M+H]+ (calc. 340.0978).
Scalability and Industrial Considerations
Cost-Effective Reagents
| Reagent | Cost (USD/kg) | Alternatives |
|---|---|---|
| 3,4-Dimethylbenzoyl chloride | 450 | In-situ generation from 3,4-dimethylbenzoic acid (USD 220/kg) using SOCl2. |
| DDQ | 1200 | MnO2 (USD 50/kg) for dehydrogenation, though with lower efficiency. |
Waste Management
- HCl Byproducts : Neutralize with NaOH to form NaCl (non-hazardous).
- Sulfur Residues : Oxidize to sulfate ions using H2O2.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic Characterization : Structural determination of similar compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) relies on X-ray diffraction and software like SHELX , a methodology applicable to the target compound.
Biological Activity
Methyl 3-(3,4-dimethylbenzamido)-1-benzothiophene-2-carboxylate (CAS No. 477490-45-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C19H17N O3S
- Molecular Weight : 339.4082 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Tyrosinase Inhibition : The compound has shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This activity suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : In vitro studies have demonstrated that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .
Table 1: Summary of Biological Activities
Case Studies
- Tyrosinase Inhibition in B16F10 Cells : A study evaluated the effect of the compound on B16F10 melanoma cells exposed to α-melanocyte-stimulating hormone (α-MSH). Results indicated that treatment with this compound resulted in a significant reduction in tyrosinase activity compared to controls, suggesting its potential use in skin lightening formulations .
- Antioxidant Efficacy : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated comparable efficacy to established antioxidants like ascorbic acid. This property may enhance its therapeutic profile in conditions associated with oxidative stress .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent, particularly for skin-related conditions involving hyperpigmentation and oxidative stress. Its strong inhibitory action on tyrosinase positions it as a promising candidate for further development in dermatological applications.
Q & A
Q. How should researchers reconcile conflicting bioactivity data across studies?
- Methodology :
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models).
- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions.
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
